EPNP's Distinct Stoichiometry and pH Profile in Acid Protease Inactivation vs. DAN
A comparative study on nine acid proteases demonstrated that 1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP) inactivates the enzymes with a stoichiometry of nearly 2 molecules per enzyme molecule, a process optimized at pH 3-4 [1]. In stark contrast, the inactivation by diazoacetyl-DL-norleucine methyl ester (DAN) occurs with a strict 1:1 stoichiometry and has a pH optimum of 5.5-6 [1]. This difference is crucial; it indicates EPNP and DAN react with distinct active-site carboxyl groups [1]. The differential pH profiles also dictate the appropriate assay conditions, making EPNP the required reagent for investigations of the second carboxyl group under acidic conditions.
| Evidence Dimension | Inactivation Stoichiometry & pH Optimum on Acid Proteases |
|---|---|
| Target Compound Data | Stoichiometry: ~2 molecules per enzyme molecule; pH optimum: 3-4 |
| Comparator Or Baseline | Diazoacetyl-DL-norleucine methyl ester (DAN): Stoichiometry: 1:1; pH optimum: 5.5-6 |
| Quantified Difference | EPNP binds with approximately twice the stoichiometry and at a 2-2.5 unit lower pH optimum than DAN. |
| Conditions | Comparative study on acid proteases from Acrocylindrium sp., Aspergillus niger, Aspergillus saitoi, Mucor pusillus, Paecilomyces varioti, Rhizopus chinensis, Trametes sanguinea, porcine pepsin, and calf rennin. |
Why This Matters
For experiments requiring differential labeling of catalytic aspartates in acid proteases under specific pH conditions, EPNP is not merely an alternative but the only appropriate tool to probe the DAN-insensitive active site carboxyl group.
- [1] Takahashi, K., & Chang, W. J. (1976). The structure and function of acid proteases. V. Comparative studies on the specific inhibition of acid proteases by diazoacetyl-DL-norleucine methyl ester, 1,2-epoxy-3-(p-nitrophenoxy) propane and pepstatin. Journal of Biochemistry, 80(3), 537-544. View Source
